
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide, also known as BAM-15, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine carboxamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide acts by disrupting the proton gradient across the mitochondrial inner membrane, leading to uncoupling of oxidative phosphorylation. This results in an increase in energy expenditure and a decrease in ATP production. The uncoupling effect of this compound has been found to be selective for mitochondria and does not affect other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase energy expenditure, reduce adiposity, and improve glucose tolerance in animal models. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-cancer effects and has been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It also has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its uncoupling effect can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide. One potential application is in the treatment of obesity and related metabolic disorders. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Another potential application is in the treatment of cancer. Studies are ongoing to determine the efficacy of this compound in combination with other anti-cancer agents. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on mitochondrial function and other cellular processes.
Métodos De Síntesis
The synthesis of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide involves the reaction of N-benzyl-N-methylpiperazine-1-carboxamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including mitochondrial uncoupling, anti-inflammatory, and anti-cancer effects. Studies have shown that this compound can induce mitochondrial uncoupling, which leads to an increase in energy expenditure and a decrease in adiposity. This makes it a potential candidate for the treatment of obesity and related metabolic disorders.
Propiedades
IUPAC Name |
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-13(19)17-8-10-18(11-9-17)15(20)16(2)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJLPQWUDCSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)
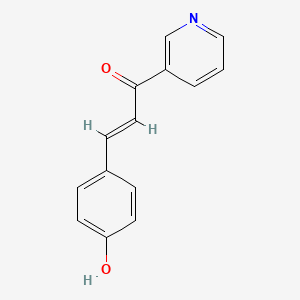
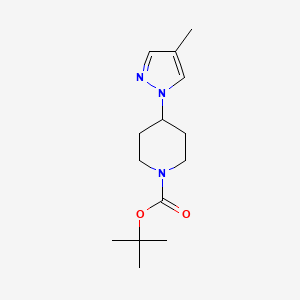
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
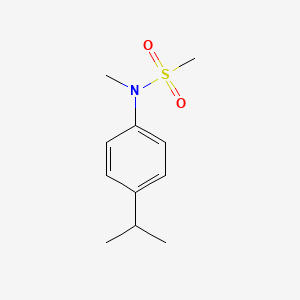
![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
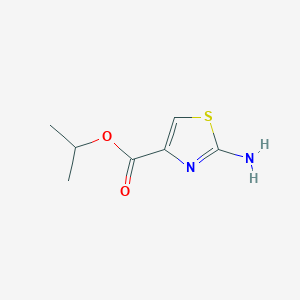
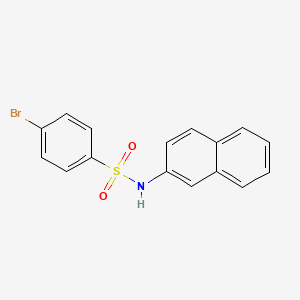
![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)
![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)

